molecular formula C9H6N2S B1639768 6-Methylbenzo[d]thiazole-2-carbonitrile

6-Methylbenzo[d]thiazole-2-carbonitrile

Cat. No.: B1639768
M. Wt: 174.22 g/mol
InChI Key: MYZUJPVHBULAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylbenzo[d]thiazole-2-carbonitrile is a benzothiazole derivative characterized by a methyl group at the 6-position and a cyano (-CN) substituent at the 2-position of the fused benzene-thiazole ring system. This compound is synthesized via scalable methods, including:

  • Pd/Cu-mediated C–H functionalization: A Pd-catalyzed, Cu-assisted intramolecular cyclization approach yields the product with 70% efficiency (mp: 92–93 °C) .
  • Stepwise synthesis: Würfel and Jakobi (2018) describe a procedure starting from 2-thioxo-2-(p-tolylamino)acetamide, involving DMF-mediated cyclization and subsequent nitrile formation .

Properties

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

6-methyl-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H6N2S/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,1H3

InChI Key

MYZUJPVHBULAJU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

6-Methoxybenzo[d]thiazole-2-carbonitrile
  • Structure : Methoxy (-OCH$_3$) at C-6 instead of methyl.
  • Properties :
    • Molecular formula: C$9$H$6$N$_2$OS (MW: 190.22 g/mol) .
    • Hazard profile: H302+H312+H332 (harmful if ingested, inhaled, or absorbed through skin) .
  • Applications : Used in medicinal chemistry for its electron-donating methoxy group, which may enhance binding affinity in biological targets .
6-Chlorobenzo[d]thiazole-2-carbonitrile
  • Structure : Chlorine (-Cl) at C-4.
  • Properties :
    • CAS: 26649-59-2; molecular formula: C$8$H$3$ClN$_2$S (MW: 194.64 g/mol) .
  • Reactivity : The electronegative Cl substituent increases electrophilicity, making it reactive in cross-coupling reactions .
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile
  • Structure : Fused xanthone-thiazole system with Cl and ketone groups.
  • Properties :
    • Melting point: 241.7–243 °C (higher than 6-methyl due to fused aromatic rings) .
    • Synthesis: Six-step route using Appel’s salt for thiazole ring formation .
  • Applications: Potential in photodynamic therapy due to extended conjugation .

Functional Group Modifications

6-Aminobenzo[d]thiazole-2-carbonitrile
  • Structure: Amino (-NH$_2$) at C-5.
  • Synthesis : Nitration of 2-chlorobenzothiazole followed by reduction .
  • Applications: The amino group enables further functionalization (e.g., amide coupling) for drug discovery .
Methyl 6-methylbenzo[d]thiazole-2-carboxylate
  • Structure : Ester (-COOCH$_3$) instead of nitrile.
  • Applications : Intermediate in synthesizing amides and hydrazides for agrochemicals .

Data Table: Key Properties of Selected Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Applications
6-Methylbenzo[d]thiazole-2-carbonitrile C$9$H$6$N$_2$S 174.22 92–93 -CH$_3$, -CN Kinase inhibition, drug design
6-Methoxybenzo[d]thiazole-2-carbonitrile C$9$H$6$N$_2$OS 190.22 N/A -OCH$_3$, -CN Bioactive molecule synthesis
6-Chlorobenzo[d]thiazole-2-carbonitrile C$8$H$3$ClN$_2$S 194.64 N/A -Cl, -CN Electrophilic coupling
5-Chloro-6-oxo-xantheno derivative C${15}$H$7$ClN$2$O$2$S 314.75 241–243 -Cl, -CN, fused xanthone Photodynamic therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.